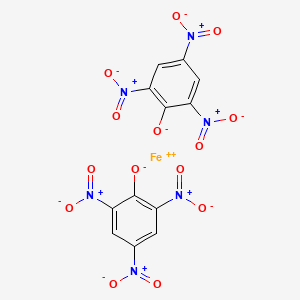
Ferrous picrate
Overview
Description
Ferrous picrate is a chemical compound that has garnered attention for its applications as a combustion catalyst. It is known for its ability to enhance the combustion characteristics of fuels, particularly diesel and biodiesel, leading to improved fuel efficiency and reduced emissions . The compound is composed of ferrous ions (Fe²⁺) and picrate ions (C₆H₂(NO₂)₃O⁻), which are derived from picric acid (2,4,6-trinitrophenol).
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous picrate can be synthesized by reacting metallic iron with picric acid in a solvent medium. The reaction is typically carried out under non-oxidizing conditions to prevent the formation of ferric compounds. The solvent medium often includes aromatic hydrocarbons and aliphatic alcohols, and the reaction is conducted at temperatures ranging from 10°C to 120°C .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving picric acid in a mixture of an aromatic hydrocarbon and an aliphatic alcohol in the presence of a trace amount of water. Metallic iron is then added to this solution, and the reaction is carried out under an inert atmosphere to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ferrous picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to ferric picrate in the presence of oxidizing agents.
Reduction: The compound can be reduced back to its ferrous state from ferric picrate under reducing conditions.
Substitution: Picrate ions can be substituted with other anions in certain chemical environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvent media that facilitate the dissolution and interaction of the reactants .
Major Products Formed
The major products formed from these reactions include ferric picrate (oxidation product) and this compound (reduction product). Substitution reactions can yield various picrate derivatives depending on the substituting anion .
Scientific Research Applications
Ferrous picrate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological effects and interactions, although its primary applications remain in chemistry and industry.
Medicine: There is limited research on its direct applications in medicine, but its role in improving fuel efficiency indirectly benefits public health by reducing air pollution.
Mechanism of Action
The mechanism by which ferrous picrate exerts its effects involves the decomposition of the compound during the combustion process. Upon decomposition, this compound releases iron atoms into the flame region, which enhances the reaction rate and increases the flame temperature. This increased flame temperature improves the combustion efficiency of the fuel, leading to better fuel economy and reduced emissions .
Comparison with Similar Compounds
Similar Compounds
Ferric picrate: An oxidized form of ferrous picrate, less effective as a combustion catalyst.
Ferrocene: Another iron-containing compound used in various applications, but with different chemical properties and uses.
Ferric citrate: Used in medicine to regulate iron levels in patients, but not as a combustion catalyst.
Uniqueness of this compound
This compound is unique in its ability to act as a homogeneous combustion catalyst, significantly improving the combustion characteristics of fuels. Its effectiveness in reducing emissions and enhancing fuel efficiency sets it apart from other iron-containing compounds .
Properties
IUPAC Name |
iron(2+);2,4,6-trinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.Fe/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGBHHDZLVBFAS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4FeN6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14866-25-2 | |
| Record name | Iron dipicrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC457HQ10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
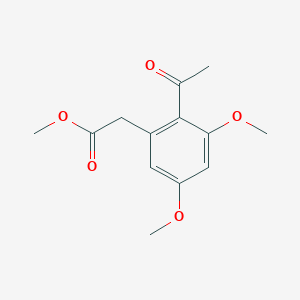
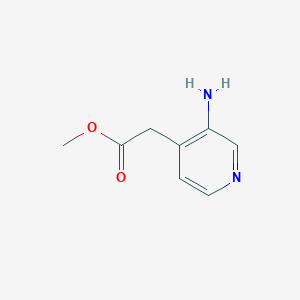
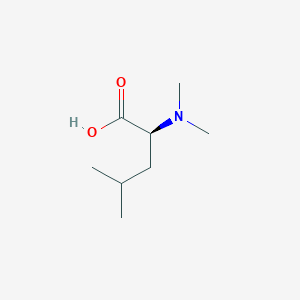

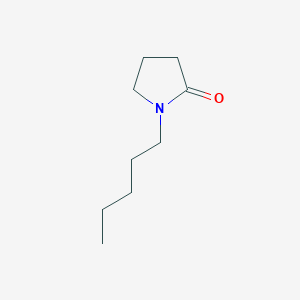
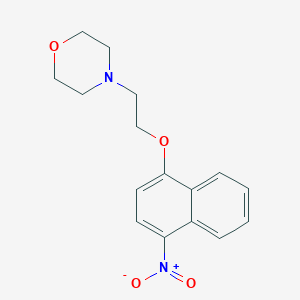

![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)

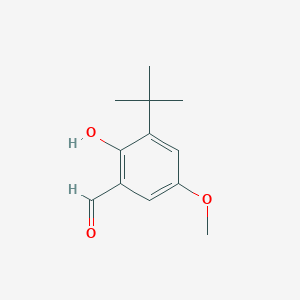
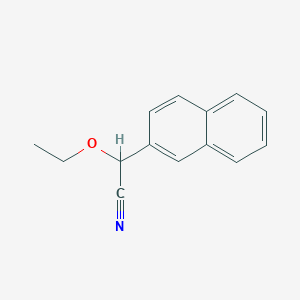


![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)
